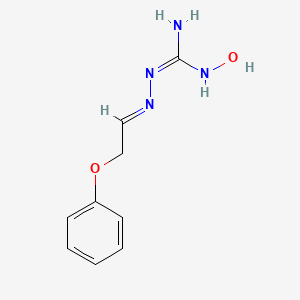![molecular formula C20H20BrN5O2S B15284466 N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a thiazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazine ring, followed by the introduction of the bromophenyl and dimethylamino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.
Comparación Con Compuestos Similares
Similar compounds include other thiazine derivatives and compounds with bromophenyl or dimethylamino groups. Compared to these compounds, N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide may exhibit unique properties due to its specific structure, such as enhanced biological activity or different chemical reactivity. Some similar compounds include:
- N-(4-bromophenyl)-2-{2-[4-(methylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- N-(4-chlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Propiedades
Fórmula molecular |
C20H20BrN5O2S |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
(2Z)-N-(4-bromophenyl)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-26(2)16-9-3-13(4-10-16)12-22-25-20-24-18(27)11-17(29-20)19(28)23-15-7-5-14(21)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,23,28)(H,24,25,27)/b22-12+ |
Clave InChI |
ACRUGPCFMDLAKU-WSDLNYQXSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![2-[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B15284410.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15284420.png)
![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284424.png)
![ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate](/img/structure/B15284430.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
![2-[[(Z)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15284445.png)
![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B15284467.png)
